N-{1-[2-(3,4-diethoxyphenyl)ethyl]-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}furan-2-carboxamide
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Overview
Description
N-{1-[2-(3,4-Diethoxyphenyl)ethyl]-2,4,6-trioxo-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
The synthesis of N-{1-[2-(3,4-Diethoxyphenyl)ethyl]-2,4,6-trioxo-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}furan-2-carboxamide involves multiple steps, including the formation of the pyrrolo[2,3-d]pyrimidine core and subsequent functionalization. The synthetic route typically starts with the preparation of the pyrrolo[2,3-d]pyrimidine intermediate, followed by the introduction of the diethoxyphenyl and trifluoromethyl groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature and pH are carefully controlled to achieve the desired products.
Scientific Research Applications
N-{1-[2-(3,4-Diethoxyphenyl)ethyl]-2,4,6-trioxo-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives, which share the core structure but differ in their functional groups. These compounds may have similar biological activities but can vary in potency, selectivity, and other properties. Examples of similar compounds include:
- Pyrrolo[2,3-d]pyrimidine-2,4,6-trione derivatives
- Trifluoromethyl-substituted pyrrolo[2,3-d]pyrimidines
This compound’s unique combination of functional groups and structural features distinguishes it from other similar compounds, offering distinct advantages in specific applications.
Properties
Molecular Formula |
C24H23F3N4O7 |
---|---|
Molecular Weight |
536.5 g/mol |
IUPAC Name |
N-[1-[2-(3,4-diethoxyphenyl)ethyl]-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C24H23F3N4O7/c1-3-36-14-8-7-13(12-16(14)37-4-2)9-10-31-18-17(20(33)29-22(31)35)23(21(34)28-18,24(25,26)27)30-19(32)15-6-5-11-38-15/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,28,34)(H,30,32)(H,29,33,35) |
InChI Key |
SKUAZLXFAHAXET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCN2C3=C(C(=O)NC2=O)C(C(=O)N3)(C(F)(F)F)NC(=O)C4=CC=CO4)OCC |
Origin of Product |
United States |
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